N,N'-bis(3-méthylphényl)propanediamide

Vue d'ensemble

Description

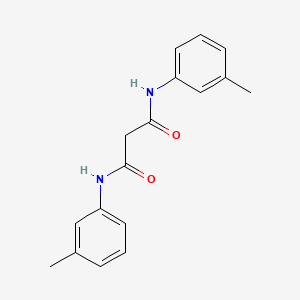

“N,N’-bis(3-methylphenyl)propanediamide” is a chemical compound with the molecular formula C17H18N2O2 . It is a white solid and is symmetrical around the central carbon atom .

Molecular Structure Analysis

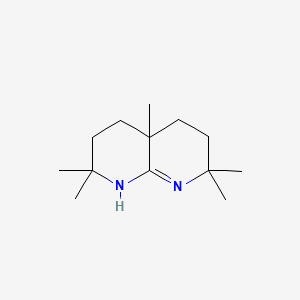

The molecular structure of “N,N’-bis(3-methylphenyl)propanediamide” is symmetrical around the central carbon atom . Each half of the molecule is stabilized by intramolecular C-H⋯O hydrogen bonds . Each amide group is almost coplanar with the adjacent benzene ring . The planes of the amide groups are inclined at an angle of 68.5°, while the two benzene rings make a dihedral angle of 70.40° .Physical And Chemical Properties Analysis

“N,N’-bis(3-methylphenyl)propanediamide” is a white solid with a molecular weight of 282.34 g/mol . It is soluble in DMSO .Applications De Recherche Scientifique

Lasers organiques à l'état solide

“N,N'-bis(3-méthylphényl)propanediamide” est utilisé dans le domaine des lasers organiques à l'état solide . La molécule est un système organique de transport de trous, et des recherches ont été menées pour améliorer les propriétés des matériaux laser actifs en utilisant cette molécule . Les caractéristiques d'émission spontanée amplifiée, telles que le seuil, la largeur de ligne, la longueur d'onde d'émission et la photostabilité, des films de polystyrène dopés avec cette molécule ont été optimisées . Cette optimisation a été réalisée en étudiant l'influence de plusieurs paramètres matériels tels que l'épaisseur du film et la concentration de la molécule .

Lasers à rétroaction répartie

Une autre application du “this compound” est la création de lasers à rétroaction répartie avec des résonateurs polymères fabriqués par holographie . Cette application est basée sur les propriétés uniques de la molécule et son interaction avec d'autres matériaux .

Safety and Hazards

“N,N’-bis(3-methylphenyl)propanediamide” should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Propriétés

IUPAC Name |

N,N'-bis(3-methylphenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12-5-3-7-14(9-12)18-16(20)11-17(21)19-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYKPTPEJZYMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350456 | |

| Record name | N~1~,N~3~-bis(3-methylphenyl)malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666676 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

116476-70-1 | |

| Record name | N~1~,N~3~-bis(3-methylphenyl)malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the spatial arrangement of N,N'-bis(3-methylphenyl)propanediamide?

A1: N,N'-bis(3-methylphenyl)propanediamide exhibits a symmetrical structure around its central carbon atom. The molecule is divided into two identical halves, related by a twofold rotation axis. Each half contains an amide group that lies almost coplanar with its adjacent benzene ring [].

Q2: How does N,N'-bis(3-methylphenyl)propanediamide interact with other molecules in its solid state?

A2: In the crystal form, individual molecules of N,N'-bis(3-methylphenyl)propanediamide interact through intermolecular hydrogen bonding. Specifically, N—H⋯O hydrogen bonds link the molecules into chains that run along the c axis. Additionally, weaker π–π stacking interactions between adjacent chains further stabilize the crystal structure [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348556.png)

![8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348557.png)

![6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348558.png)